6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
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Overview
Description
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a heterocyclic organic compound characterized by its pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriate pyrazolopyridine derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is used to study enzyme inhibition and receptor binding. Its structural similarity to biologically active compounds makes it a useful tool in drug discovery and development.
Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for a range of applications.
Mechanism of Action
The mechanism by which 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
1H-Pyrazolo[3,4-b]pyridin-4-ol,3,6-dimethyl-1-phenyl-
Uniqueness: 6-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol stands out due to its specific substitution pattern and the presence of the hydroxyl group, which influences its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it a valuable compound for research and application.
Properties
IUPAC Name |
6-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-7-5(13)3-6(9)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQAKDJIPSBOJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)C=C(N2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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